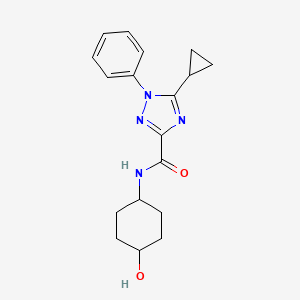
3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea is a chemical compound that has been subject to extensive scientific research in recent years. This compound has shown promising results in various fields of study, such as cancer research, neurodegenerative diseases, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of certain enzymes, such as topoisomerase II and HDAC6. This inhibition leads to the induction of apoptosis in cancer cells and the neuroprotective effects observed in neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea are complex and varied. This compound has been found to modulate various signaling pathways, such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. These pathways are involved in various cellular processes, such as cell growth, differentiation, and survival. The physiological effects of this compound include the induction of apoptosis in cancer cells, the improvement of cognitive function in neurodegenerative diseases, and the reduction of blood pressure in cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea in lab experiments include its high potency, low toxicity, and selectivity towards certain enzymes. However, the limitations of using this compound include its limited solubility in water and its relatively high cost.
Orientations Futures
The future directions of research on 3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea are numerous. Some possible future directions include the optimization of the synthesis method to improve yield and reduce cost, the investigation of the compound's effects on other signaling pathways, and the development of new formulations to improve solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in other fields of study.
Méthodes De Synthèse
The synthesis of 3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea involves a series of steps that have been optimized over time. The starting material for the synthesis is 4-bromo-2,3-dihydro-1H-indene, which undergoes a reaction with cyclopropylamine to form the corresponding amine. This amine is then reacted with ethyl chloroformate to form the corresponding carbamate. Finally, the carbamate is reacted with 2-hydroxyethylamine to form the desired product.
Applications De Recherche Scientifique
The scientific research application of 3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea is vast and varied. This compound has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. In neurodegenerative diseases, this compound has shown neuroprotective effects and has been found to improve cognitive function. In cardiovascular diseases, this compound has been found to reduce blood pressure and improve cardiac function.
Propriétés
IUPAC Name |
3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-13-3-1-2-12-11(13)6-7-14(12)17-15(20)18(8-9-19)10-4-5-10/h1-3,10,14,19H,4-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTHJNSTGAWKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)C(=O)NC2CCC3=C2C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide](/img/structure/B6639713.png)
![1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-2-methylguanidine;hydroiodide](/img/structure/B6639720.png)

![2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol](/img/structure/B6639745.png)
![2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol](/img/structure/B6639749.png)
![1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639756.png)
![N-[5-(3-chlorophenyl)-2-(2-hydroxyethyl)pyrazol-3-yl]-2-methylsulfanylpropanamide](/img/structure/B6639761.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6639767.png)
![2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol](/img/structure/B6639772.png)
![(2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol](/img/structure/B6639776.png)
![3-[[(2-Ethyl-1,3-thiazol-4-yl)methyl-(4-hydroxycyclohexyl)amino]methyl]phenol](/img/structure/B6639780.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(1-methylpiperidin-4-yl)ethyl]urea](/img/structure/B6639806.png)
![(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B6639819.png)
